(R)-Xyl-SDP (R)-Xyl-SDP
Brand Name: Vulcanchem
CAS No.: 528521-89-3; 917377-75-4
VCID: VC4697413
InChI: InChI=1S/C49H50P2/c1-31-19-32(2)24-41(23-31)50(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)51(43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3
SMILES: CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Molecular Formula: C49H50P2
Molecular Weight: 700.887

(R)-Xyl-SDP

CAS No.: 528521-89-3; 917377-75-4

Cat. No.: VC4697413

Molecular Formula: C49H50P2

Molecular Weight: 700.887

* For research use only. Not for human or veterinary use.

(R)-Xyl-SDP - 528521-89-3; 917377-75-4

Specification

CAS No. 528521-89-3; 917377-75-4
Molecular Formula C49H50P2
Molecular Weight 700.887
IUPAC Name [4'-bis(3,5-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane
Standard InChI InChI=1S/C49H50P2/c1-31-19-32(2)24-41(23-31)50(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)51(43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3
Standard InChI Key AZSBNBQMIMQOPG-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C

Introduction

Structural and Chemical Characteristics of (R)-Xyl-SDP

Molecular Architecture

(R)-Xyl-SDP belongs to the family of chiral diphosphine ligands characterized by a spirobiindane core. The ligand’s structure features two phosphorus atoms bonded to 3,5-dimethylphenyl groups, which induce steric and electronic effects critical for asymmetric induction . The spiro center at the indane moiety creates a rigid chiral environment, ensuring consistent spatial orientation during metal coordination.

Table 1: Key Structural Properties of (R)-Xyl-SDP

PropertyValueSource
Molecular FormulaC49H50P2\text{C}_{49}\text{H}_{50}\text{P}_{2}
CAS Number528521-89-3; 917377-75-4
Molecular Weight700.887 g/mol
Purity≥95%
IUPAC Name[4'-bis(3,5-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane

The ligand’s InChI key (AZSBNBQMIMQOPG-UHFFFAOYSA-N) and SMILES string (CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C) further validate its stereochemical configuration .

Electronic and Steric Properties

The 3,5-dimethylphenyl groups on the phosphorus atoms confer a balance of electron-donating and steric bulk, which stabilizes metal-ligand complexes while preventing undesired side reactions. This combination is pivotal for maintaining catalytic activity in demanding reaction conditions, such as high temperatures or polar solvents .

Synthesis and Purification

Synthetic Pathways

The synthesis of (R)-Xyl-SDP involves multi-step procedures to construct the spirobiindane framework and install the phosphine groups. While specific protocols are proprietary, general methods include:

  • Spirocyclic Core Formation: Cyclization reactions to generate the spirobiindane backbone.

  • Phosphine Group Introduction: Palladium-catalyzed cross-coupling or nucleophilic substitution to attach 3,5-dimethylphenylphosphine groups.

  • Chiral Resolution: Chromatographic or crystallization techniques to isolate the (R)-enantiomer .

Challenges in Large-Scale Production

Scalability remains a hurdle due to the ligand’s complex structure. Optimizing reaction conditions (e.g., temperature, solvent polarity) is essential to achieve high yields (>70%) and enantiomeric excess (>95%) .

Catalytic Applications in Organic Synthesis

Asymmetric Heck Reactions

(R)-Xyl-SDP excels in intramolecular and intermolecular asymmetric Heck reactions, enabling the synthesis of chiral olefins and biaryl compounds. For example, in the cyclization of triflates, the ligand facilitates C–C bond formation with enantioselectivities exceeding 95% .

Rhodium-Catalyzed Carboacylation

A landmark application involves rhodium-catalyzed carboacylation of oximes. Using [Rh(COD)2]BF4[ \text{Rh}(\text{COD})_2 ]\text{BF}_4 and (R)-Xyl-SDP, researchers achieved enantioselectivities up to 99% (Table 2). The reaction proceeds via C–C bond activation of benzocyclobutenones, followed by addition across C=N bonds to form lactams .

Table 2: Performance of (R)-Xyl-SDP in Rh-Catalyzed Carboacylation

EntryLigand CombinationSolventYield (%)ee (%)
9d(R)-Xyl-SDP:(S)-Xyl-BINAP (1:1)1,4-Dioxane7297.2
12d(R)-Xyl-SDP:(S)-Xyl-BINAP (5:1)1,4-Dioxane5499

Source: Adapted from

Hydrogenation and Hydroformylation

While less common, (R)-Xyl-SDP has been employed in hydrogenation reactions, where its bulky substituents prevent catalyst deactivation. In hydroformylation, the ligand enhances regioselectivity for linear aldehydes.

Comparative Analysis with Related Ligands

Advantages Over SDP and BINAP Derivatives

The spirobiindane backbone of (R)-Xyl-SDP provides greater conformational rigidity than SDP or BINAP, reducing rotational freedom and enhancing stereocontrol. This makes it ideal for substrates with steric hindrance .

Recent Research Advancements

Synthesis of Nitrogen-Containing Heterocycles

Recent studies demonstrate (R)-Xyl-SDP’s utility in constructing polycyclic lactams, which are precursors to bioactive molecules. For example, carboacylation products derived from benzocyclobutenones undergo ring-opening reactions to yield fused pyrrolidine derivatives .

Ligand-Modulated Enantioselectivity

Mixing (R)-Xyl-SDP with (S)-Xyl-BINAP in specific ratios (e.g., 5:1) enhances both yield and enantioselectivity, as the ligands synergistically stabilize reactive intermediates .

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